1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-aminopyridin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-3-4-13-10(6-9)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H2,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRXUBQBPMXBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Features:
- Reactants: 2-aminopyridine and piperazine-1-tert-butyl formate (a protected form of piperidine carboxylic acid)
- Catalyst: Acridine salt photocatalyst (high catalytic efficiency, low loading 0.05-0.50 molar ratio relative to 2-aminopyridine)
- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide
- Solvent: Anhydrous dichloroethane
- Light Source: Visible light (wavelength 380 nm to 750 nm), typically blue LED irradiation for ~10 hours
- Atmosphere: Oxygen environment (reaction vessel purged with oxygen)
- Yield: Approximately 95% isolated yield of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (a protected intermediate)
Reaction Scheme Summary:
- The acridine salt photocatalyst promotes a condensation reaction between the amino group of 2-aminopyridine and the piperidine carboxylate ester under visible light.
- This method avoids heavy metal catalysts and hazardous hydrogen gas, making it safer and more environmentally friendly.
- The reaction is a one-step process, shortening the synthetic route and reducing byproducts compared to traditional multi-step methods.
| Parameter | Details |
|---|---|
| Starting materials | 2-Aminopyridine, piperazine-1-tert-butyl formate |
| Photocatalyst | Acridine salt (0.1 eq relative to substrate) |
| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq) |
| Solvent | Anhydrous dichloroethane |
| Light source | Blue LED, 380-750 nm wavelength |
| Reaction time | 10 hours |
| Atmosphere | Oxygen purged |
| Yield | 95% |
This method is described in detail in a Chinese patent (CN108558792B) and represents a significant improvement in terms of safety, cost, and environmental impact for preparing pyridinyl-piperidine carboxylic acid derivatives.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The photocatalytic method using acridine salt is a recent innovation that significantly improves the synthesis of aminopyridinyl-piperidine carboxylates by reducing steps and environmental hazards.
- The use of visible light as an energy source aligns with green chemistry principles.
- The classical methods provide flexibility for structural modifications but at the cost of longer synthesis and more complex purification.
- Optimization of photocatalyst loading and reaction time can further improve efficiency and scalability.
- Future research may explore direct synthesis of the free acid form from protected intermediates or alternative photocatalysts for enhanced selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aminopyridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neurological Disorders :
- The compound has been investigated for its potential role as a therapeutic agent in treating neurological disorders such as multiple sclerosis and amyotrophic lateral sclerosis (ALS). Its ability to modulate ion channels may contribute to neuroprotective effects, making it a candidate for further pharmacological studies .
- Antidepressant Activity :
-
Anticancer Properties :
- Preliminary studies suggest that 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid may possess anticancer properties, potentially inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to explore these effects in various cancer cell lines .
Neuroscience Research
- Ion Channel Modulation :
- Behavioral Studies :
Biochemical Assays
- Research Tool :
- Drug Development :
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The aminopyridine group can interact with various enzymes or receptors, modulating their activity. This compound may also influence cellular pathways involved in signal transduction, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Substituent Variations
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid
- Structure : Pyrazine (a six-membered ring with two nitrogen atoms) replaces pyridine. The 6-methyl group adds hydrophobicity.
- Molecular Formula : C₁₁H₁₅N₃O₂ (identical to the target compound).
- Properties : Melting point (mp) 185–186.5°C, indicating high crystallinity. The pyrazine ring’s electron-deficient nature may reduce solubility compared to pyridine derivatives .
- Applications : Used as a reagent in organic synthesis, with pricing reflecting high purity (JPY 70,200/g for 97% purity) .
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
- Structure : Pyrimidine (two nitrogen atoms at positions 1 and 3) substitutes pyridine. The hydrochloride salt enhances aqueous solubility.
- Molecular Formula : C₁₀H₁₃N₃O₂·HCl.
- Properties : The pyrimidine ring’s hydrogen-bonding capacity may improve receptor binding. The hydrochloride form is commonly used to improve bioavailability in drug formulations .
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid
Carboxylic Acid Positional Isomers
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid
- Structure : Carboxylic acid at position 4 instead of 3.
- Molecular Formula : C₁₁H₁₅N₃O₂.
- Properties : Lower melting point (mp 151–152°C) compared to the 3-carboxylic acid isomer (mp 185–186.5°C), suggesting differences in crystal packing .
1-(Pyridin-2-yl)piperidine-4-carboxylic acid derivatives
Functional Group Modifications
1-(4-Bromobenzenesulfonyl)piperidine-3-carboxylic acid
- Structure : A bulky bromobenzenesulfonyl group replaces the pyridinyl moiety.
- Molecular Formula : C₈H₁₁ClN₂O₂.
- Properties : The sulfonyl group’s electron-withdrawing nature increases acidity (pKa ~1-2) and may enhance protein binding via sulfonamide interactions .
1-(4-Aminophenyl)piperidine-3-carboxylic acid
- Structure: Phenyl ring replaces pyridine, with an amino group at position 4.
- Molecular Formula : C₁₂H₁₆N₂O₂.
Complex Heterocyclic Systems
1-(6-Chloro-4-phenylquinolin-2-yl)piperidine-3-carboxylic acid
- Structure: Quinoline (fused benzene-pyridine) with chloro and phenyl substituents.
- Molecular Formula : C₂₂H₂₀ClN₂O₂.
- Properties : The extended aromatic system enhances π-π stacking and lipophilicity, suitable for targeting hydrophobic enzyme pockets (e.g., FABP4/5 inhibitors) .
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituent Features |
|---|---|---|---|---|
| 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.25 | Not reported | 4-Aminopyridine, 3-carboxylic acid |
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.25 | 185–186.5 | Pyrazine, methyl group |
| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride | C₁₀H₁₃N₃O₂·HCl | 243.70 | Not reported | Pyrimidine, hydrochloride salt |
| 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid | C₁₁H₁₅ClN₃O₂ | 256.71 | Not reported | Chloro, methylpyrimidine |
| 1-(6-Chloro-4-phenylquinolin-2-yl)piperidine-3-carboxylic acid | C₂₂H₂₀ClN₂O₂ | 385.86 | Not reported | Quinoline, chloro, phenyl |
Research Findings and Trends
- Electronic Effects: Pyridine and pyrimidine derivatives exhibit higher solubility than phenyl or quinoline analogues due to nitrogen-mediated hydrogen bonding .
- Steric Influence : Bulky substituents (e.g., bromobenzenesulfonyl) reduce enzymatic metabolism but may hinder target binding .
- Positional Isomerism : 3-carboxylic acid isomers generally show higher melting points and crystallinity than 4-carboxylic acid counterparts, impacting formulation stability .
Biological Activity
1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid exhibits various biological activities primarily through its interaction with neurotransmitter receptors and enzymes.
NMDA Receptor Antagonism
One of the prominent mechanisms involves its role as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical in synaptic plasticity and memory function, and their dysregulation is linked to neurodegenerative diseases. Research indicates that derivatives similar to 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid can effectively displace radiolabeled ligands from NMDA receptors, demonstrating significant antagonistic properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid. The compound has shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness similar to established antibiotics. For instance, compounds with similar structures demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE). Inhibition of AChE is crucial for treating conditions like Alzheimer's disease, as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of piperidine derivatives in models of cerebral ischemia. The results indicated that compounds like 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid could reduce neuronal damage significantly when administered prior to ischemic events. The protective mechanism was attributed to the antagonism at NMDA receptors, which mitigates excitotoxicity during ischemic episodes .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, various piperidine derivatives were synthesized and tested against a panel of pathogens. The findings revealed that those with structural similarities to 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid exhibited potent antibacterial effects, particularly against Gram-positive bacteria .
Comparative Analysis
| Activity | Compound | MIC (mg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid | 0.0039 - 0.025 | Disruption of bacterial cell wall |
| NMDA Receptor Antagonism | Similar piperidine derivatives | IC50 ~ 95 nM | Competitive inhibition at NMDA site |
| AChE Inhibition | Piperidine derivatives | Not specified | Prevents acetylcholine breakdown |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid, and how can intermediates be characterized?
- Methodology :
- Route 1 : Condensation of aromatic acid chlorides with aminopyridine derivatives, followed by cyclization to form the piperidine ring. This method is analogous to the synthesis of 4-phenylpiperidine-3-carboxylic acid derivatives, where tert-butoxycarbonyl (Boc) protection is used to stabilize intermediates .
- Route 2 : Asymmetric synthesis using chiral catalysts to control stereochemistry, as demonstrated in the synthesis of (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid .
- Characterization : Use IR spectroscopy to confirm carbonyl and carboxylic acid groups (peaks ~1700 cm⁻¹) and ¹H/¹³C NMR to resolve piperidine ring protons (δ 1.5–3.5 ppm) and aromatic pyridine signals (δ 7.0–8.5 ppm) .
Q. What safety protocols should be followed when handling 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid in the lab?
- Critical Measures :
- Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water immediately. Remove contaminated clothing .
- Ingestion : Rinse mouth with water (if conscious) and seek medical attention. Provide SDS to physicians .
- General Precautions : Use fume hoods and PPE (gloves, lab coats), as toxicological data for similar piperidine derivatives are incomplete .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?
- Validation Workflow :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~250–310 g/mol, depending on substituents) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid?
- Strategy :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalysts) to predict optimal conditions (temperature, pH) for yield improvement .
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar piperidine-carboxylic acid derivatives?
- Resolution Framework :
- Comparative SAR Studies : Analyze bioactivity data for analogs (e.g., 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid) to identify critical functional groups. For example, biphenyl moieties enhance anticancer activity, while the piperidine ring improves solubility .
- Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets (e.g., kinases or GPCRs) .
Q. How do stereochemical variations in the piperidine ring affect the compound’s pharmacological properties?
- Methodology :
- Stereoselective Synthesis : Prepare enantiomers (e.g., (3R,4R) vs. (3S,4S)) via chiral auxiliaries or asymmetric hydrogenation .
- In Vitro Assays : Compare IC₅₀ values in cell-based models (e.g., cancer cell lines) to correlate stereochemistry with potency. For example, (3R,4R)-configured analogs showed 10x higher activity in a 2022 kinase inhibition study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
